N-allyl-2-chloropropanamide
Overview
Description
Preparation Methods
N-allyl-2-chloropropanamide can be synthesized through the reaction of 2-chloro-3-hydroxypropanoate with allylamine . The process involves the initial synthesis of 2-chloro-3-hydroxypropanoate, which is then reacted with allylamine under appropriate conditions to yield the desired product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the compound.
Chemical Reactions Analysis
N-allyl-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-allyl-2-chloropropanamide is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-allyl-2-chloropropanamide can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different functional groups or substituents.
2-chloro-N-(prop-2-en-1-yl)propanamide: Another compound with a similar backbone but different substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
N-allyl-2-chloropropanamide is a compound with significant biological activity, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of approximately 133.57 g/mol. The compound features an allyl group, a chloro substituent, and an amide functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can either inhibit or activate these targets, leading to various biological effects depending on the context of its use. For instance, it has been shown to affect ion channels and enzymes involved in metabolic pathways.
Biological Activities
- Enzyme Inhibition : this compound has been studied for its ability to inhibit certain enzymes, which can have implications in drug development for diseases where these enzymes play a critical role.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit this property. Further research is needed to elucidate its efficacy against specific pathogens.
- Insecticidal Activity : Compounds with structural similarities have shown potential insecticidal properties, indicating that this compound could be explored for agricultural applications.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Inhibits certain metabolic enzymes | |
Antimicrobial | Potential activity against bacteria | |
Insecticidal | Demonstrated effectiveness in pest control |
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with specific metabolic enzymes. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound in drug development.
Case Study: Agricultural Application
Research on similar compounds revealed their effectiveness in controlling agricultural pests. The insecticidal properties observed suggest that this compound could be developed into a biopesticide, contributing to sustainable agricultural practices.
Properties
IUPAC Name |
2-chloro-N-prop-2-enylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVZORBBWSCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.